molecular formula C10H11NOS B2445843 N-[3-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 303129-61-5

N-[3-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2445843
CAS No.: 303129-61-5
M. Wt: 193.26
InChI Key: ZVJPPRHHBOSDFD-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)phenyl]prop-2-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]prop-2-enamide typically involves the reaction of 3-(methylsulfanyl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-[3-(methylsulfanyl)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

    N-[3-(methylsulfanyl)phenyl]acetamide: Similar structure but with an acetamide moiety instead of a prop-2-enamide moiety.

    N-[3-(methylsulfanyl)phenyl]prop-2-ynamide: Similar structure but with a prop-2-ynamide moiety instead of a prop-2-enamide moiety.

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which may differ from those of its analogs.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h3-7H,1H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJPPRHHBOSDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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